molecular formula C14H21BrN2OSi B2660197 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole CAS No. 1956386-57-4

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Cat. No.: B2660197
CAS No.: 1956386-57-4
M. Wt: 341.324
InChI Key: LTEFXOFWTSSNRJ-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 7th position, a methyl group at the 6th position, and a trimethylsilyl-ethoxy-methyl group at the 1st position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole typically involves multi-step organic reactionsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole involves its interaction with specific molecular targets. The bromine and trimethylsilyl-ethoxy-methyl groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-methyl-1H-indazole: Similar structure but lacks the trimethylsilyl-ethoxy-methyl group.

    7-Bromo-1H-indazole: Similar structure but lacks the methyl group at the 6th position.

    6-Methyl-1H-indazole: Similar structure but lacks the bromine atom at the 7th position.

Uniqueness

7-Bromo-6-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole is unique due to the presence of both the bromine and trimethylsilyl-ethoxy-methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile intermediate in organic synthesis and its utility in various scientific research applications.

Properties

IUPAC Name

2-[(7-bromo-6-methylindazol-1-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2OSi/c1-11-5-6-12-9-16-17(14(12)13(11)15)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEFXOFWTSSNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2COCC[Si](C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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